![molecular formula C28H29F2N3O2 B589189 Pimozide-d5 N-Oxide CAS No. 1794795-40-6](/img/no-structure.png)
Pimozide-d5 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pimozide-d5 N-Oxide is the deuterium labeled Pimozide . Pimozide is a dopamine receptor antagonist, with Kis of 1.4 nM, 2.5 nM, and 588 nM for dopamine D2, D3, and D1 receptors, respectively. It also has affinity at α1-adrenoceptor, with a Ki of 39 nM . Pimozide also inhibits STAT3 and STAT5 .
Synthesis Analysis
While specific synthesis methods for Pimozide-d5 N-Oxide were not found, general methods for N-oxide synthesis involve the oxidation of tertiary nitrogen compounds to N-oxides using an efficient oxygen source like sodium percarbonate in the presence of various rhenium-based catalysts under mild reaction conditions .Physical And Chemical Properties Analysis
Pimozide-d5 N-Oxide has a molecular weight of 482.58 and a molecular formula of C28H24D5F2N3O2 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found.Mechanism of Action
Safety and Hazards
Pimozide, the non-deuterated form of Pimozide-d5 N-Oxide, is known to be toxic and can cause side effects such as muscle stiffness, tremors, and slow body movements. It may also cause heart problems and has been linked to sudden unexplained death . Therefore, similar precautions should be taken with Pimozide-d5 N-Oxide.
properties
CAS RN |
1794795-40-6 |
---|---|
Product Name |
Pimozide-d5 N-Oxide |
Molecular Formula |
C28H29F2N3O2 |
Molecular Weight |
482.586 |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.